molecular formula C10H10N2O3 B1668578 Caroxazone CAS No. 18464-39-6

Caroxazone

Cat. No.: B1668578
CAS No.: 18464-39-6
M. Wt: 206.20 g/mol
InChI Key: KYCBWEZLKCTALM-UHFFFAOYSA-N
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Scientific Research Applications

Caroxazone has been studied for various scientific research applications, including:

Mechanism of Action

Target of Action

Caroxazone primarily targets Monoamine Oxidase (MAO) , an enzyme involved in the breakdown of monoamine neurotransmitters . It acts as a reversible inhibitor of both MAO-A and MAO-B subtypes, with a five-fold preference for the latter .

Mode of Action

This compound interacts with its targets by reversibly inhibiting the action of the MAO enzymes . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. The elevated levels of these neurotransmitters can help alleviate symptoms of depression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway. By inhibiting the action of MAO enzymes, this compound prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine . This leads to an increase in the levels of these neurotransmitters, which can have various downstream effects, including mood elevation .

Pharmacokinetics

As an oral medication, it is likely absorbed in the gastrointestinal tract

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of monoamine neurotransmitters. This is due to the inhibition of MAO enzymes, which prevents the breakdown of these neurotransmitters . The increased levels of neurotransmitters can lead to mood elevation, which is beneficial in the treatment of depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as tyramine, can affect the drug’s action . Additionally, factors such as the patient’s overall health, diet, and use of other medications can also influence the drug’s efficacy and stability

Safety and Hazards

Caroxazone has been withdrawn from the market . It may increase the orthostatic hypotensive activities of Abaloparatide and the risk or severity of bleeding and hemorrhage when combined with Abciximab . It may also increase the hypoglycemic activities of Acarbose .

Biochemical Analysis

Biochemical Properties

Caroxazone plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . This compound interacts with monoamine oxidase enzymes through reversible binding, which allows for a temporary inhibition of enzyme activity without permanently deactivating the enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the central nervous system. It influences cell function by increasing the levels of monoamines, which can enhance neurotransmission and improve mood. This compound also impacts cell signaling pathways by modulating the activity of monoamine receptors, leading to changes in gene expression and cellular metabolism . These effects contribute to the antidepressant properties of this compound.

Molecular Mechanism

The mechanism of action of this compound involves the reversible inhibition of monoamine oxidase enzymes. This compound binds to the active site of these enzymes, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft . This binding interaction is reversible, meaning that this compound can be displaced by other molecules, allowing the enzyme to regain its activity. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of monoamine-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of increasing monoamine levels and improving mood . The duration of these effects may vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit monoamine oxidase enzymes and increase monoamine levels without causing significant adverse effects . At higher doses, this compound may cause toxic effects, such as increased blood pressure and heart rate, due to excessive inhibition of monoamine oxidase enzymes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antidepressant effects without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the breakdown and synthesis of monoamines. It interacts with monoamine oxidase enzymes, which are responsible for the oxidative deamination of monoamines . By inhibiting these enzymes, this compound affects the metabolic flux of monoamines, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound may interact with other enzymes and cofactors involved in the synthesis and degradation of monoamines, further influencing their levels and activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on monoamine oxidase enzymes . This compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the localization and accumulation of this compound, influencing its overall effectiveness and duration of action .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where monoamine oxidase enzymes are located . This compound may also be found in other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with transporters and binding proteins . The activity and function of this compound can be influenced by its localization, as it needs to reach the mitochondria to effectively inhibit monoamine oxidase enzymes and increase monoamine levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Caroxazone begins with the reductive amination of salicylaldehyde and glycinamide. This reaction produces an intermediate compound, which is then reacted with phosgene and sodium bicarbonate to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general synthetic route involves standard organic synthesis techniques that can be scaled up for industrial production. The use of phosgene, a hazardous reagent, requires stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Caroxazone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: The compound can be reduced, particularly in the presence of reducing agents.

    Substitution: this compound can undergo substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound.

Comparison with Similar Compounds

    Paraxazone: An isomer of Caroxazone with similar monoamine oxidase inhibitory properties.

    Phenelzine: Another monoamine oxidase inhibitor used for treating depression.

    Tranylcypromine: A non-selective and irreversible monoamine oxidase inhibitor.

Uniqueness: this compound’s uniqueness lies in its reversible inhibition of both MAO-A and MAO-B, with a preference for MAO-B. This selective inhibition profile distinguishes it from other monoamine oxidase inhibitors that may have different selectivity or irreversible inhibition properties .

Properties

IUPAC Name

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCBWEZLKCTALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=O)N1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171598
Record name Caroxazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18464-39-6
Record name Caroxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18464-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Caroxazone [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09254
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Record name Caroxazone
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Record name Caroxazone
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Record name CAROXAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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